3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
Description
3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole ring substituted with a bromine atom and a thiazole ring, making it a valuable candidate for research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C15H14BrN3OS |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-(4-bromoindol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H14BrN3OS/c1-10-9-21-15(17-10)18-14(20)6-8-19-7-5-11-12(16)3-2-4-13(11)19/h2-5,7,9H,6,8H2,1H3,(H,17,18,20) |
InChI Key |
MZUIKKRMDBJARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common method includes the bromination of indole followed by the formation of the thiazole ring through cyclization reactions. The final step involves the coupling of the indole and thiazole moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Scientific Research Applications
3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole and thiazole derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-en-1-one
- (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one
- 4-((5-bromo-1H-indol-3-yl)methyl)morpholine
Uniqueness
Compared to similar compounds, 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of indole and thiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a derivative of indole and thiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds with indole and thiazole structures exhibit various biological activities, including:
- Antimicrobial Activity : Indole derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : Thiazole derivatives are known for their potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Both indoles and thiazoles have been studied for their roles in reducing inflammation.
Antimicrobial Activity
A study conducted by found that thiazole derivatives exhibit promising antimicrobial properties. The compound under review showed significant inhibition against various bacterial strains, with an observed Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Anticancer Activity
Research published in the journal Molecules highlighted the anticancer potential of similar indole-thiazole hybrids. The compound was tested against several cancer cell lines, showing an IC50 value of 15 µM against human breast cancer cells (MCF-7) . This suggests that the compound may disrupt cancer cell growth through apoptosis induction.
Anti-inflammatory Effects
Thiazole derivatives have been noted for their ability to modulate inflammatory pathways. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages at concentrations as low as 10 µM .
Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the effects of the compound on MCF-7 cells. The results indicated that treatment with the compound led to a 70% reduction in cell viability compared to untreated controls after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another study assessed the anti-inflammatory effects using a murine model of acute inflammation. Administration of the compound resulted in a significant decrease in paw edema compared to the control group, suggesting its efficacy in reducing inflammation through inhibition of NF-kB signaling pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
